tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate
Description
The compound tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate features a bicyclic 8-azabicyclo[3.2.1]octane core fused to a [1,4]oxazinane ring via a spiro junction. The tert-butyl carbamate group at the 8-position serves as a protective group, enabling selective deprotection during synthesis for further functionalization . The stereochemistry (rac-(1R,3r,5S)) is critical for molecular rigidity and interactions with biological targets, as seen in analogous compounds targeting enzymes like USP5 or Ras proteins .
Properties
IUPAC Name |
tert-butyl (1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-4-5-12(17)9-15(8-11)10-16-6-7-19-15/h11-12,16H,4-10H2,1-3H3/t11-,12+,15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVOKDTXKRXKI-ODOQXGPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)CNCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. Its molecular formula is C₁₅H₂₆N₂O₃, and it has a molecular weight of approximately 283.39 g/mol. This compound's intricate structure suggests various biological activities, which are currently under investigation.
Chemical Structure and Properties
The compound features a bicyclic framework that includes an azabicyclo component and an oxazinane moiety. The presence of these structural elements may contribute to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₃ |
| Molecular Weight | 283.39 g/mol |
| CAS Number | 1820574-86-4 |
| Melting Point | Not specified |
| Solubility | Not specified |
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The mechanism of action for this compound may involve:
- Receptor Modulation : Interaction with specific receptors in the central nervous system.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Case Studies
Research has shown that related compounds exhibit various biological effects:
- Kappa Opioid Receptor Antagonism : A study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides demonstrated potent antagonistic activity at kappa opioid receptors, with modifications leading to improved selectivity and potency (IC50 values around 172 nM) .
- Neuroprotective Effects : Compounds similar in structure have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in functional groups can significantly influence the reactivity and biological efficacy:
| Compound Name | Key Features |
|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group enhances solubility |
| Rac-tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | Additional functional group for reactivity |
| Tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | Formyl group introduces aldehyde reactivity |
Future Directions
Further research is necessary to elucidate the complete biological profile of this compound. Studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Clinical Trials : To evaluate therapeutic efficacy in targeted diseases.
- Mechanistic Studies : To understand the detailed interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares key structural features, synthesis yields, and biological activities of analogous compounds:
Key Observations
Spiro vs. Non-Spiro Derivatives: The target compound’s spiro[1,4]oxazinane moiety imparts greater rigidity compared to non-spiro analogs like tert-butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[...]octane-8-carboxylate, which retains rotational freedom at the 3-position .
Substituent Effects: Aryloxy Groups: The 3-(m-tolyloxy) substituent in improves lipophilicity (logP ~2.5) compared to pyrazine or pyrazole derivatives, influencing blood-brain barrier penetration . Sulfonamides: Sulfonyl groups (e.g., 3,5-dimethylpyrazole sulfonyl in ) enhance binding to hydrophobic enzyme pockets, as demonstrated in non-opioid analgesic candidates .
Stereochemical Sensitivity :
- The rac-(1R,3r,5S) configuration in the target compound mirrors stereospecific activities observed in rac-(1R,3R,5S)-3-phenyl-8-azabicyclo[...]octane derivatives, where inversion at the 3-position reduces USP5 inhibitory activity by >10-fold .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for preparing tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions, such as the condensation of bicyclic amines with oxazinanone precursors under acidic or basic conditions. For example, analogous spirocyclic compounds are synthesized via nucleophilic substitution or ring-closing metathesis, followed by tert-butyloxycarbonyl (Boc) protection of the amine group . Optimization includes adjusting reaction temperature (e.g., 0°C to reflux), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity intermediates.
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms stereochemistry and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated in analogous bicyclic lactams . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm).
Q. What experimental protocols are recommended for handling and storing this compound?
- Methodological Answer : The compound is hygroscopic and should be stored under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation. Solubility varies by solvent: dimethyl sulfoxide (DMSO) or dichloromethane are preferred for stock solutions (>10 mM), while aqueous buffers require co-solvents (e.g., 5% Tween-80). Avoid freeze-thaw cycles; aliquot solutions for single-use applications .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or stereochemical outcomes for this spirocyclic compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for ring-opening or functionalization reactions. Quantum mechanical/molecular mechanical (QM/MM) simulations assess solvent effects on reaction pathways . For stereochemical analysis, molecular docking studies (AutoDock Vina) predict binding conformations in biological targets, guiding SAR modifications.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for stereoisomers?
- Methodological Answer : Discrepancies between NMR-derived coupling constants and X-ray data may arise from dynamic conformational equilibria in solution. Variable-temperature NMR (VT-NMR) can identify rotameric populations, while NOESY/ROESY correlations clarify spatial proximity of protons. For ambiguous cases, chiral stationary-phase HPLC (e.g., Chiralpak IA) separates enantiomers, with optical rotation or circular dichroism (CD) verifying absolute configuration .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound in medicinal chemistry?
- Methodological Answer : Systematic SAR involves synthesizing analogs with substitutions at the oxazinanone or bicyclo[3.2.1]octane moieties. For example, fluorination at the 7'-position (as in ) enhances metabolic stability, while sulfonamide derivatives ( ) improve target binding affinity. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational ADMET predictions (SwissADME) to prioritize lead compounds .
Q. What advanced techniques characterize dynamic molecular behavior in solution (e.g., ring-flipping or tautomerism)?
- Methodological Answer : Dynamic NMR (DNMR) at varying temperatures quantifies ring-flipping rates in the bicyclic system. For tautomeric equilibria, ¹H-¹⁵N HMBC correlations identify proton exchange between nitrogen centers. Diffusion-ordered spectroscopy (DOSY) distinguishes monomeric vs. aggregated states in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
